DCFPE
Overview
Description
DCFPE is a complex peptide compound. It is composed of tyrosine, cysteine, phenylalanine, and penicillamine residues. This compound is of significant interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCFPE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acids are coupled to the resin using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cyclization: The linear peptide is cyclized to form the desired cyclic structure. This step often requires specific conditions to ensure the correct formation of disulfide bonds between cysteine and penicillamine residues.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. Purification of the final product is achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
DCFPE can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino acid residues can undergo substitution reactions, particularly at the aromatic rings of tyrosine and phenylalanine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Nitrated or halogenated derivatives of the peptide.
Scientific Research Applications
DCFPE has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of DCFPE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets and altering their activity. The presence of disulfide bonds and aromatic residues in the peptide structure plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- DCFPE
- H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-NH2
- H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OCH3
Uniqueness
This compound is unique due to its specific sequence and cyclic structure, which confer distinct biological activities and chemical properties. The presence of penicillamine, a derivative of cysteine, adds to its uniqueness by introducing additional steric and electronic effects.
Biological Activity
Dichlorofluorescein (DCF) derivatives, particularly DCFPE (Dichlorofluorescein diacetate), are widely recognized for their role as probes in biological research, particularly in the assessment of oxidative stress. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in various studies, and relevant case studies that highlight its significance in research.
This compound operates as a non-fluorescent compound that becomes fluorescent upon deacetylation and oxidation within cells. This transformation allows for the detection of reactive oxygen species (ROS) and oxidative stress levels. The primary mechanism involves:
- Cellular Uptake : this compound is absorbed by cells due to its lipophilic nature.
- Deacetylation : Once inside the cell, esterases cleave the acetate groups, converting this compound into DCF.
- Oxidation : DCF is then oxidized by ROS, leading to an increase in fluorescence intensity, which can be quantitatively measured.
Key Reactions
- Oxidative Stress Measurement : The fluorescence emitted by DCF is directly proportional to the level of ROS present within the cell, allowing researchers to quantify oxidative stress under various experimental conditions.
1. Assessment of Oxidative Stress
This compound is extensively used in studies assessing oxidative stress across various cell types. For example, it has been employed to visualize and quantify oxidative stress in hepatocytes subjected to anoxia/reoxygenation conditions .
2. In Vivo Studies
Recent advancements have allowed for the use of this compound in vivo, where it can help elucidate the role of oxidative stress in disease models. For instance, studies have demonstrated its utility in monitoring real-time oxidative stress levels during photodynamic therapy and other therapeutic interventions .
3. Comparative Studies
Research indicates that the oxidative response varies significantly among different cell types when exposed to similar stimuli. For instance, a study highlighted that RAW 264.7 macrophages exhibited distinct patterns of oxidative stress compared to other cell lines when treated with thrombin and phorbol myristate acetate (PMA) .
Table 1: Summary of Key Findings from this compound Studies
Case Study 1: Oxidative Stress in Hepatocytes
In a detailed investigation involving HepG2 cells, researchers utilized this compound to assess the effects of hypoxia followed by reoxygenation. The study found that DCF fluorescence increased significantly during reoxygenation, indicating heightened oxidative stress levels and cellular damage.
Case Study 2: Inflammatory Response
Another study explored the role of this compound in detecting ROS production during inflammatory responses induced by bacterial infections. The findings revealed that macrophages produced substantial amounts of ROS when activated, which was effectively captured using the DCF probe.
Properties
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl] (2S)-2-amino-3-methyl-3-sulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O6S2/c1-26(2,38)21(28)25(35)36-24(34)19(13-15-6-4-3-5-7-15)29-23(33)20(14-37)30-22(32)18(27)12-16-8-10-17(31)11-9-16/h3-11,18-21,31,37-38H,12-14,27-28H2,1-2H3,(H,29,33)(H,30,32)/t18-,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHQEFGHROEAQ-BURNTYAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151804 | |
Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117550-12-6 | |
Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117550126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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